Hydroxycitronellal

Catalog No.
S600733
CAS No.
107-75-5
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycitronellal

CAS Number

107-75-5

Product Name

Hydroxycitronellal

IUPAC Name

7-hydroxy-3,7-dimethyloctanal

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3

InChI Key

WPFVBOQKRVRMJB-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC=O

Solubility

slightly
slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol
1 ml in 1 ml 50% alcohol (in ethanol)

Synonyms

7-hydroxycitronellal, hydroxycitronellal

Canonical SMILES

CC(CCCC(C)(C)O)CC=O

Safety Testing and Allergenicity

  • Hydroxycitronellal is approved by the US Food and Drug Administration (FDA) for use in allergic epicutaneous patch tests. These tests help diagnose allergic contact dermatitis, a skin condition caused by an allergic reaction to a substance touching the skin. ()

  • Research has shown that hydroxycitronellal can be a dermal irritant and allergen. Several studies have investigated its potential to cause allergic contact dermatitis in humans. ()

Other Research Areas

  • Some studies have explored the metabolism of hydroxycitronellal in animals. These studies have identified how the body breaks down the compound. ()

Hydroxycitronellal is a colorless liquid with the chemical formula C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2} and a molecular weight of approximately 172.26 g/mol. It is an aldehydic compound known for its floral scent, reminiscent of lily of the valley and lilac. Discovered in 1905, hydroxycitronellal is not found in nature in significant amounts, making it a synthetic compound primarily used in perfumery and cosmetics .

Hydroxycitronellal interacts with olfactory receptors in the nose, triggering the perception of scent. The specific mechanism involves the molecule binding to the receptor protein, leading to a signal transduction cascade that ultimately results in the perception of a sweet floral odor with citrus and melon undertones [].

The safety profile of hydroxycitronellal is a subject of ongoing research. It's classified as a skin sensitizer by the European Union due to potential allergic reactions []. Some studies suggest it may be irritating to the eyes and mucous membranes.

Available data indicates:

  • Skin Sensitization: Limited human data suggests potential for allergic dermatitis [].
  • Acute Toxicity: Studies indicate low oral and dermal toxicity in animals.

It's important to follow safety guidelines when handling hydroxycitronellal, including:

  • Wearing appropriate personal protective equipment (PPE) like gloves and eye protection.
  • Working in a well-ventilated area.
  • Avoiding contact with skin and eyes.

Hydroxycitronellal can undergo various chemical transformations:

  • Reduction: It can be reduced to 7-hydroxycitronellol.
  • Oxidation: It may also be oxidized to form 7-hydroxycitronellylic acid, which is its major metabolite in biological systems .
  • Reactions with Amines: Hydroxycitronellal can react with amines to form imines or enamines, which can further undergo hydrolysis or rearrangement .

Hydroxycitronellal exhibits several biological activities:

  • Sensitization: It is recognized as a skin sensitizer, potentially causing allergic reactions upon contact. Symptoms may include redness and itching .
  • Metabolism: In biological systems, hydroxycitronellal is metabolized primarily into 7-hydroxycitronellylic acid, accounting for about 50% of its excretion .
  • Pharmacological Effects: While specific therapeutic effects are not well-documented, its structure suggests potential interactions with skin proteins, leading to sensitization .

Hydroxycitronellal can be synthesized through several methods:

  • From Citronellal:
    • Acid-catalyzed hydration followed by reaction with sodium carbonate yields hydroxycitronellal.
  • From Citronellol:
    • Acid hydrolysis in the presence of sulfuric acid produces a diol that can be dehydrogenated using copper or zinc catalysts.
  • From Myrcene:
    • Myrcene reacts with dialkylamines to form intermediates that undergo acid hydrolysis and rearrangement to yield hydroxycitronellal .

These methods provide high purity and yield, making them suitable for industrial applications.

Hydroxycitronellal is widely used in various industries:

  • Perfumery: It is primarily utilized for its floral scent in formulations mimicking lily of the valley and lilac.
  • Cosmetics: Due to its fragrance properties, it is commonly found in creams, lotions, and other personal care products.
  • Flavoring Agents: It may also be used as a flavoring agent in food products, although this use is less common compared to its application in fragrances .

Research indicates that hydroxycitronellal can interact with various biological systems:

  • Skin Proteins: Its aldehyde group allows it to react with amino acids, potentially leading to sensitization.
  • Metabolic Pathways: Studies have shown that it undergoes metabolic conversion primarily into 7-hydroxycitronellylic acid, highlighting its interaction with liver enzymes during detoxification processes .

Hydroxycitronellal shares structural similarities with several compounds. Here are some comparable substances:

Compound NameChemical FormulaUnique Features
CitronellalC10H18OFound naturally; has a citrus scent
GeraniolC10H18OKnown for its rose-like fragrance; used in perfumes
LinaloolC10H18OHas a floral aroma; used in aromatherapy
FlorolC10H18OA constitutional isomer; less regulated than hydroxycitronellal

Hydroxycitronellal's uniqueness lies in its specific scent profile and regulatory status due to its potential allergenic properties. Unlike citronellal and geraniol, which are more commonly found in nature, hydroxycitronellal is primarily synthesized and has been subject to more stringent regulations regarding skin sensitization .

Physical Description

Liquid
Liquid; [Sigma-Aldrich MSDS]
colourless liquid with sweet floral lily-like odou

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Boiling Point

241.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

0.918-0.923

UNII

8SQ0VA4YUR

GHS Hazard Statements

Aggregated GHS information provided by 2010 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Hydroxycitronellal is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Irritant

Irritant

Other CAS

107-75-5

Absorption Distribution and Excretion

Tmax was found to be 2.70 ± 1.36

Metabolism Metabolites

Studies in rabbits have shown that hydroxycitronellal is converted to two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid. On average, about 50% of hydroxycitronellal is excreted as 7-hydroxycitronellylic acid which is therefore regarded as the major metabolite.

Wikipedia

Hydroxycitronellal

Biological Half Life

The mean elimination half-life has been found to be 3.3 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking

General Manufacturing Information

Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Octanal, 7-hydroxy-3,7-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
Stoeckelhuber M, Krnac D, Pluym N, Scherer M, Peschel O, Leibold E, Scherer G: Human metabolism and excretion kinetics of the fragrance 7-hydroxycitronellal after a single oral or dermal dosage. Int J Hyg Environ Health. 2018 Mar;221(2):239-245. doi: 10.1016/j.ijheh.2017.10.015. Epub 2017 Oct 28. [PMID:29108680]
Ishida T, Toyota M, Asakawa Y: Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, citral, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits. Xenobiotica. 1989 Aug;19(8):843-55. [PMID:2815827]

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